molecular formula C22H21NO6 B11199057 2-Isopropoxy-2-oxoethyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

2-Isopropoxy-2-oxoethyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No.: B11199057
M. Wt: 395.4 g/mol
InChI Key: BFOQPNGNGWTOBC-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2-dihydroisoquinoline-1-one, characterized by a 4-methoxyphenyl substituent at position 2 and a 2-isopropoxy-2-oxoethyl ester group at position 2. The isoquinoline core is a privileged scaffold in medicinal chemistry, often associated with bioactivity in kinase inhibition, antimicrobial agents, and central nervous system modulation .

Properties

Molecular Formula

C22H21NO6

Molecular Weight

395.4 g/mol

IUPAC Name

(2-oxo-2-propan-2-yloxyethyl) 2-(4-methoxyphenyl)-1-oxoisoquinoline-4-carboxylate

InChI

InChI=1S/C22H21NO6/c1-14(2)29-20(24)13-28-22(26)19-12-23(15-8-10-16(27-3)11-9-15)21(25)18-7-5-4-6-17(18)19/h4-12,14H,13H2,1-3H3

InChI Key

BFOQPNGNGWTOBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)COC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 2-[2-(4-METHOXYPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBONYLOXY]ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylacetic acid with isoquinoline derivatives under acidic conditions, followed by esterification with isopropanol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 2-[2-(4-METHOXYPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBONYLOXY]ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and various ester derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of PROPAN-2-YL 2-[2-(4-METHOXYPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBONYLOXY]ACETATE involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the isoquinoline moiety can form hydrogen bonds with active sites, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and functional attributes of the target compound with analogs identified in the evidence:

Compound Name Molecular Formula Molecular Weight Substituents (Position 2) Carboxylate Ester (Position 4) Key Properties
2-Isopropoxy-2-oxoethyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate C₂₃H₂₁NO₇ 423.42 g/mol 4-Methoxyphenyl 2-Isopropoxy-2-oxoethyl Electron-rich aryl group; ester enhances lipophilicity.
2-(3-Fluorophenyl) analog () C₂₃H₂₀FNO₇ 441.41 g/mol 3-Fluorophenyl 2-Isopropoxy-2-oxoethyl Fluorine introduces electron-withdrawing effects; may alter binding affinity.
2-(4-Fluorophenyl) analog (Propyl ester, ) C₁₉H₁₆FNO₃ 327.34 g/mol 4-Fluorophenyl Propyl Shorter ester chain reduces steric bulk; fluorine enhances metabolic stability.
2-(4-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid () C₁₇H₁₃NO₄ 295.30 g/mol 4-Methoxyphenyl Carboxylic acid (free -COOH) Higher polarity; potential for salt formation and improved aqueous solubility.
Methyl 2-(4-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate () C₁₈H₁₃ClNO₃ 326.76 g/mol 4-Chlorophenyl Methyl Chlorine’s strong electron-withdrawing effect may increase reactivity.
trans-2-Benzyl-3-(4-methoxyphenyl)-1-oxo-tetrahydroisoquinoline-4-carboxylic acid () C₂₄H₂₁NO₄ 387.43 g/mol 4-Methoxyphenyl and benzyl Carboxylic acid Saturated ring (tetrahydroisoquinoline) alters conformation and hydrogen bonding.

Key Observations :

Substituent Effects: Electron-Donating Groups (e.g., 4-methoxyphenyl): Enhance resonance stabilization and may improve interactions with hydrophobic targets .

Ester vs. Carboxylic Acid :

  • Esters (e.g., isopropoxyethyl, propyl) generally improve cell permeability but may require metabolic activation to carboxylic acids for activity .
  • Free carboxylic acids () offer direct hydrogen-bonding capabilities but suffer from reduced bioavailability due to higher polarity .

Ring Saturation: Tetrahydroisoquinoline derivatives () exhibit conformational rigidity, which can enhance selectivity in enzyme binding compared to dihydro analogs .

Synthetic Accessibility: Multicomponent Castagnoli-Cushman reactions () enable diastereoselective synthesis of tetrahydroisoquinolines, while esterification of carboxylic acids () provides modular access to diverse analogs.

Biological Activity

2-Isopropoxy-2-oxoethyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate (CAS Number: 1029747-75-8) is a synthetic compound belonging to the isoquinoline family. Isoquinolines are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, summarizing relevant research findings, pharmacological implications, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-Isopropoxy-2-oxoethyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is C22H21NO6, with a molecular weight of 395.4 g/mol. The compound features a methoxy group at the para position of the phenyl ring, which may influence its biological activity.

PropertyValue
Molecular FormulaC22H21NO6
Molecular Weight395.4 g/mol
CAS Number1029747-75-8
SMILESCOc1ccc(-n2cc(C(=O)OCC(=O)OC(C)C)c3ccccc3c2=O)cc1

Anti-inflammatory Effects

Isoquinoline compounds are also recognized for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation in various models . The presence of the methoxy group may enhance these effects by improving bioavailability and receptor binding affinity.

Antimicrobial Activity

The antimicrobial potential of isoquinoline derivatives has been documented extensively. Compounds within this class have demonstrated activity against a range of pathogens, including bacteria and fungi. The mechanisms often involve disruption of microbial cell membranes or interference with metabolic pathways .

Case Studies

  • Anticancer Study : A series of isoquinoline derivatives were synthesized and evaluated for their anticancer activity against breast cancer cell lines. Among them, compounds similar in structure to 2-Isopropoxy-2-oxoethyl exhibited IC50 values in the low micromolar range, indicating potent activity .
  • Anti-inflammatory Research : In a model of acute inflammation, an isoquinoline derivative showed significant reduction in paw edema compared to control groups. This suggests that structural modifications can enhance anti-inflammatory responses .
  • Antimicrobial Testing : A study assessed various isoquinoline derivatives against Staphylococcus aureus and Escherichia coli, revealing that certain compounds inhibited bacterial growth effectively at concentrations lower than those typically required for conventional antibiotics .

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